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Abstract
Dimabefylline is a synthetic derivative of xanthine, a class of compounds known for their

diverse pharmacological effects. This technical guide provides a comprehensive overview of

the chemical structure, physicochemical properties, and pharmacological profile of

dimabefylline. It details its mechanism of action as a dual inhibitor of phosphodiesterases

(PDEs) and an antagonist of adenosine receptors, and outlines its potential therapeutic

applications. This document also includes detailed experimental protocols for its synthesis,

purification, and analysis, and visualizes its key signaling pathways using Graphviz diagrams,

offering a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Identification
Dimabefylline, systematically named 7-[[4-(dimethylamino)phenyl]methyl]-1,3-dimethyl-purine-

2,6-dione, is a member of the N-methylated xanthine family. Its core structure is a purine-2,6-

dione, with methyl substitutions at positions 1 and 3, and a 4-(dimethylaminomethyl)benzyl

group at position 7.

Table 1: Chemical Identification of Dimabefylline
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Identifier Value

IUPAC Name
7-[[4-(dimethylamino)phenyl]methyl]-1,3-

dimethyl-purine-2,6-dione

CAS Number 1703-48-6

Chemical Formula C₁₆H₁₉N₅O₂

SMILES String
CN(C)c1ccc(CN2C=NC3=C2C(=O)N(C)C(=O)N

3C)cc1

Physicochemical Properties
The physicochemical properties of dimabefylline are crucial for its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as for its formulation into a suitable dosage

form. While experimental data for some properties are not readily available in the public

domain, computational predictions provide valuable estimates.

Table 2: Physicochemical Properties of Dimabefylline

Property Value Source

Molecular Weight 313.36 g/mol Calculated

Monoisotopic Mass 313.1539 Da [1]

Melting Point Not available -

Boiling Point Not available -

Solubility Not available -

pKa Not available -

Note: The absence of publicly available experimental data for some properties highlights an

area for future research.

Pharmacological Properties
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Dimabefylline is classified as a xanthine derivative, a class of compounds that includes well-

known substances like caffeine and theophylline. The pharmacological effects of xanthines are

primarily attributed to two main mechanisms of action: inhibition of phosphodiesterase (PDE)

enzymes and antagonism of adenosine receptors.

Mechanism of Action
Phosphodiesterase (PDE) Inhibition: Dimabefylline is expected to act as a non-selective

inhibitor of phosphodiesterases. PDEs are enzymes that hydrolyze cyclic adenosine

monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important

second messengers involved in numerous cellular processes. By inhibiting PDEs,

dimabefylline increases the intracellular concentrations of cAMP and cGMP, leading to a

variety of downstream effects, including smooth muscle relaxation, bronchodilation, and anti-

inflammatory responses. The specific selectivity profile of dimabefylline for different PDE

isoenzymes is an important area for further investigation.

Adenosine Receptor Antagonism: Dimabefylline likely acts as an antagonist at adenosine

receptors (A₁, A₂A, A₂B, and A₃). Adenosine is an endogenous nucleoside that modulates a

wide range of physiological functions, including neurotransmission, cardiac function, and

inflammation. By blocking adenosine receptors, dimabefylline can counteract the effects of

adenosine, leading to increased wakefulness, central nervous system stimulation, and

bronchodilation. The affinity of dimabefylline for the different adenosine receptor subtypes

will determine its specific pharmacological profile.

Therapeutic Uses
Given its mechanism of action, dimabefylline has potential therapeutic applications in

conditions where PDE inhibition and adenosine receptor antagonism are beneficial. These may

include:

Respiratory Diseases: Like other xanthines, it could be explored for the treatment of asthma

and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory and anti-

inflammatory properties.

Neurological Disorders: Its potential as a central nervous system stimulant could be

investigated for conditions characterized by fatigue or drowsiness.
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Other Potential Applications: Further research may uncover other therapeutic uses based on

its modulation of cAMP and adenosine signaling pathways.

Side Effects
The side effect profile of dimabefylline is anticipated to be similar to that of other xanthine

derivatives. Potential side effects may include:

Central Nervous System: Insomnia, nervousness, headache, and dizziness.

Cardiovascular System: Tachycardia and palpitations.

Gastrointestinal System: Nausea and vomiting.

Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of dimabefylline
are crucial for its further study and development. While a specific, published protocol for

dimabefylline is not readily available, the following sections provide generalized

methodologies based on the synthesis and analysis of structurally related 7-substituted

xanthine derivatives.

Synthesis of Dimabefylline
A plausible synthetic route for dimabefylline involves the N-alkylation of theophylline (1,3-

dimethylxanthine) with 4-(dimethylaminomethyl)benzyl chloride.

Reaction Scheme:

Caption: Dimabefylline antagonizes A1 adenosine receptors.

Conclusion
Dimabefylline is a promising xanthine derivative with a dual mechanism of action that

suggests its potential for a range of therapeutic applications. This technical guide has provided

a comprehensive overview of its chemical structure, properties, and pharmacological profile.

The detailed experimental protocols and signaling pathway diagrams serve as a valuable

resource for researchers and drug development professionals interested in further exploring
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the potential of this compound. Future research should focus on obtaining experimental data

for its physicochemical properties, elucidating its specific selectivity for PDE isoenzymes and

adenosine receptor subtypes, and conducting preclinical studies to validate its therapeutic

efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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